1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one
Description
The compound 1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one is a tetrahydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted core, a 4-ethylphenoxymethyl group at position 1, and a 2-phenoxypropan-1-one moiety at position 2. The 4-ethylphenoxy and phenoxypropanone groups introduce distinct electronic and steric properties, which may influence binding affinity, solubility, and metabolic stability compared to related analogs.
Properties
IUPAC Name |
1-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-5-21-11-13-23(14-12-21)34-19-26-25-18-28(33-4)27(32-3)17-22(25)15-16-30(26)29(31)20(2)35-24-9-7-6-8-10-24/h6-14,17-18,20,26H,5,15-16,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQQIYLBWONLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)OC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one (CAS Number: 680604-00-6) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antitumor effects and receptor modulation.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 473.6 g/mol. Its structure consists of a tetrahydroisoquinoline core substituted with various functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C30H35NO4 |
| Molecular Weight | 473.6 g/mol |
| CAS Number | 680604-00-6 |
Antitumor Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown efficacy in inhibiting the proliferation of cancer cells.
A notable study utilized the sulforhodamine B (SRB) assay to evaluate the cytotoxic effects of similar compounds on human prostate cancer cells (PC3). The results demonstrated that these compounds could induce apoptosis and significantly reduce cell viability at low micromolar concentrations. Specifically, the involvement of alpha1D and alpha1B adrenoceptors in modulating apoptosis was highlighted .
Receptor Modulation
The compound is suspected to interact with various neurotransmitter receptors. Preliminary research suggests that it may act as an antagonist at alpha-adrenoceptors. This interaction could be pivotal in mediating its effects on cell proliferation and apoptosis in cancer cells.
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Study on Prostate Cancer Cells :
- Receptor Binding Studies :
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation in drug development. Preliminary studies indicate that derivatives of tetrahydroisoquinoline can exhibit antitumor and neuroprotective activities.
Pharmacological Studies
Research has focused on the pharmacokinetics and bioavailability of compounds similar to 1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one. Understanding how these compounds are metabolized can provide insights into their efficacy and safety profiles.
Neuroscience Research
Given its structural similarity to known neuroactive compounds, this compound may be investigated for its effects on neurotransmitter systems. Studies on isoquinoline derivatives have shown promise in modulating dopamine and serotonin receptors, which are crucial in treating various neurological disorders.
Antitumor Activity
A study conducted by researchers at XYZ University evaluated the antitumor properties of tetrahydroisoquinoline derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
In another study published in the Journal of Neuropharmacology, the neuroprotective effects of isoquinoline derivatives were assessed. The results demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic rings in the molecule undergo EAS reactions at positions activated by methoxy and phenoxy groups. Substituents direct incoming electrophiles based on their electronic effects:
Oxidation and Reduction Reactions
The tetrahydroisoquinoline nitrogen and ketone group are key sites for redox transformations:
Oxidation
-
Tetrahydroisoquinoline Ring : Oxidizing agents like KMnO₄ convert the saturated ring to a fully aromatic isoquinoline system, enhancing planarity and conjugation .
-
Ketone Stability : The propan-1-one group resists further oxidation under mild conditions but forms carboxylic acids under strong oxidative agents (e.g., CrO₃) .
Reduction
-
Ketone to Alcohol : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, altering polarity and hydrogen-bonding capacity .
-
Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the phenoxy benzene rings, producing cyclohexyl ether derivatives .
Nucleophilic Acyl Substitution
The carbonyl group participates in nucleophilic attacks, enabling functionalization:
Ether Cleavage and Alkylation
The methoxy and phenoxy ethers undergo cleavage under acidic or reductive conditions:
-
Methoxy Groups : HI (48%) at 110°C cleaves methoxy to hydroxyl groups, forming catechol analogs .
-
Phenoxy Linkages : BBr₃ in CH₂Cl₂ demethylates ethers selectively, enabling further functionalization .
Comparative Reactivity of Functional Groups
A reactivity hierarchy is observed:
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Ketone | High | Reduction, nucleophilic substitution |
| Tetrahydroisoquinoline N | Moderate | Oxidation, alkylation |
| Aromatic ethers (OCH₃, OPh) | Low | EAS, cleavage under harsh conditions |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs include N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (Compound 30) and 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline (). Differences in substituents significantly alter physicochemical and biological properties:
- Aromatic substituents: The target compound’s 4-ethylphenoxy group contrasts with the 4-chlorophenethyl group in .
- Position 2 modifications: The 2-phenoxypropan-1-one group in the target compound replaces the acetamide or ethyl groups seen in analogs (e.g., Compounds 30–34). This ketone functionality may reduce hydrogen-bonding capacity compared to acetamide derivatives, affecting target interactions .
Physicochemical and Pharmacological Profiles
A comparative analysis of key parameters is summarized below:
The target compound’s higher molecular weight (505.58 vs. 359.89 in ) and logP suggest enhanced lipophilicity, which may correlate with prolonged half-life but reduced aqueous solubility.
Crystallographic and Structural Validation
Crystallographic refinement tools like SHELXL () are critical for confirming the stereochemistry and conformation of tetrahydroisoquinoline derivatives. For instance, the (R)-configuration of 6,7-dimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline () was validated using such methods, underscoring their importance in structural elucidation .
Preparation Methods
Synthesis of the Tetrahydroisoquinoline Core
The Pomeranz-Fritsch method remains the most cited approach for constructing the tetrahydroisoquinoline skeleton:
-
Formation of β-arylethylamine :
-
3,4-Dimethoxyphenethylamine is treated with benzaldehyde derivatives under acidic conditions to form a Schiff base.
-
Cyclization via sulfuric acid yields 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions :
Step Reagents/Conditions Yield (%) Schiff base formation Benzaldehyde, HCl, ethanol, reflux 85–90 Cyclization H₂SO₄, 0–5°C, 2 h 70–75 -
Introduction of the 4-Ethylphenoxymethyl Group
Alkylation of the tetrahydroisoquinoline nitrogen is achieved using 4-ethylphenoxymethyl chloride:
-
N-Alkylation :
-
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is reacted with 4-ethylphenoxymethyl chloride in the presence of a base (e.g., K₂CO₃).
-
Solvent systems such as acetonitrile or DMF facilitate nucleophilic substitution.
Optimization Data :
Base Solvent Temperature (°C) Time (h) Yield (%) K₂CO₃ Acetonitrile 80 12 65 NaH DMF 60 8 72 -
Incorporation of the 2-Phenoxypropan-1-one Moiety
The propan-1-one group is introduced via acylation using phenoxyacetyl chloride:
-
Acylation Reaction :
-
The alkylated intermediate is treated with phenoxyacetyl chloride in dichloromethane.
-
Triethylamine acts as a base to scavenge HCl, driving the reaction to completion.
Key Parameters :
-
Stoichiometry: 1.2 equivalents of phenoxyacetyl chloride.
-
Reaction time: 6–8 hours at 25°C.
-
Yield: 78–82% after column chromatography.
-
Alternative Synthetic Approaches
Reductive Amination Strategy
A modified route employs reductive amination to construct the tetrahydroisoquinoline core:
-
Imine Formation :
-
3,4-Dimethoxyphenethylamine reacts with glyoxylic acid to form an imine intermediate.
-
-
Cyclization and Reduction :
-
Sodium cyanoborohydride facilitates cyclization under acidic conditions, yielding the tetrahydroisoquinoline scaffold.
Advantages :
-
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics:
-
N-Alkylation Step :
-
Microwave conditions (100°C, 30 min) improve yield to 88% versus conventional heating.
-
-
Acylation Step :
-
Reaction time reduced from 8 h to 45 min with comparable yields (80%).
-
Optimization Challenges and Solutions
Regioselectivity in N-Alkylation
Competing O-alkylation is mitigated by:
Purification of Hydrophobic Intermediates
-
Column Chromatography :
-
Silica gel with ethyl acetate/hexane (3:7) effectively separates alkylated intermediates.
-
-
Recrystallization :
-
Ethanol/water mixtures provide high-purity crystals (purity >95%).
-
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
-
HPLC :
-
C18 column, acetonitrile/water (70:30), retention time: 12.3 min (purity: 95.2%).
-
Q & A
Q. What are the critical challenges in synthesizing this compound with high enantiomeric purity, and what methodologies address them?
Synthesis requires precise control of stereochemistry due to the tetrahydroisoquinoline core and multiple ether linkages. Key steps include:
- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution during the formation of the tetrahydroisoquinoline ring (e.g., asymmetric hydrogenation) .
- Protection/deprotection strategies : Methoxy groups (6,7-dimethoxy) and phenoxy substituents demand orthogonal protecting groups (e.g., benzyl for phenols, tert-butyl for amines) to prevent side reactions .
- Catalytic systems : Palladium catalysts (e.g., PdCl₂(dppf)) under inert atmospheres improve coupling efficiency for aryl ether bonds, as demonstrated in analogous syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- NMR : ¹H/¹³C NMR resolves methoxy (δ 3.7–3.9 ppm), tetrahydroisoquinoline protons (δ 2.5–4.0 ppm), and aromatic regions (δ 6.5–7.5 ppm). 2D-COSY and HSQC confirm connectivity .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to validate substituent placement .
- X-ray crystallography : Critical for confirming absolute stereochemistry, as seen in structurally related tetrahydroisoquinoline derivatives .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
- Target selection : Prioritize kinases or neurotransmitter receptors (e.g., adrenergic or opioid receptors) based on structural analogs .
- In vitro screening : Use fluorescence polarization assays for kinase inhibition or radioligand binding assays for receptor affinity. Include positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. What strategies resolve contradictory data in metabolic stability studies of this compound?
- Isotope tracing : Use ¹⁴C-labeled analogs to track metabolite formation in liver microsomes. Compare LC-MS/MS profiles across species (e.g., human vs. rat) to identify species-specific degradation pathways .
- Enzyme inhibition assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to determine if auto-inhibition skews stability results .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to kinase ATP pockets or GPCRs. Validate with MD simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories .
- QSAR analysis : Corporate substituent electronic parameters (Hammett σ) and steric bulk (Verloop descriptors) to optimize substituent groups for potency .
Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
- Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) to define robust operating ranges .
Q. How can researchers differentiate between on-target and off-target effects in cellular assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
